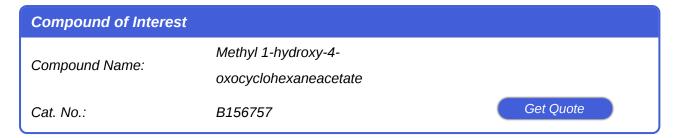


Spectroscopic Analysis of Methyl 1-hydroxy-4oxocyclohexaneacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Methyl 1-hydroxy-4-oxocyclohexaneacetate**, a lactone with noted anti-inflammatory and antibacterial properties. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted spectroscopic data based on the analysis of structurally similar compounds. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid researchers in the identification, characterization, and quality control of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 1-hydroxy-4-oxocyclohexaneacetate**. These predictions are derived from established principles of spectroscopy and data from analogous cyclohexane derivatives containing hydroxyl, ketone, and methyl ester functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.70	S	3H	-OCH₃ (Methyl Ester)
~ 3.50	br s	1H	-ОН
2.60 - 2.80	m	2H	-CH ₂ -C(=O)-
2.20 - 2.40	m	4H	Cyclohexane ring protons adjacent to C=O
1.80 - 2.00	m	4H	Remaining cyclohexane ring protons

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~ 210	С	C=O (Ketone)
~ 175	С	C=O (Ester)
~ 70	С	C-OH
~ 52	CH₃	-OCH₃
~ 45	CH ₂	-CH ₂ -C(=0)-
~ 35-40	CH ₂	Cyclohexane ring carbons

Solvent: CDCl3

Table 3: Predicted FT-IR Spectroscopic Data



Wavenumber (cm⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H stretch (Alcohol)
~ 1735	Strong	C=O stretch (Ester)[1][2]
~ 1715	Strong	C=O stretch (Cyclic Ketone)[1] [2]
1300 - 1000	Strong	C-O stretch (Ester and Alcohol) [1][2]
2960 - 2850	Medium	C-H stretch (Aliphatic)[1]

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
186	[M] ⁺ (Molecular Ion)
168	[M - H ₂ O] ⁺
155	[M - OCH₃] ⁺
127	[M - COOCH₃] ⁺
99	Fragmentation of cyclohexane ring
59	[COOCH ₃] ⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:



- NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
- NMR tubes (5 mm)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Tetramethylsilane (TMS) as an internal standard
- Sample of Methyl 1-hydroxy-4-oxocyclohexaneacetate
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0.03% v/v).
- Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set appropriate parameters, including spectral width, acquisition time, and number of scans.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.



- Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
- 13C NMR Acquisition:
 - Switch the spectrometer to the ¹³C channel.
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Sample of Methyl 1-hydroxy-4-oxocyclohexaneacetate
- Spatula
- Solvent for cleaning (e.g., isopropanol) and soft tissues

Procedure:

- Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.[3]
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[3]
- Pressure Application: If using a solid sample, apply pressure using the instrument's clamp to ensure good contact with the crystal.



- Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer (e.g., with Electron Impact ionization and a quadrupole or time-of-flight analyzer)
- Sample of Methyl 1-hydroxy-4-oxocyclohexaneacetate
- Solvent (e.g., methanol, acetonitrile)
- Vials and syringe

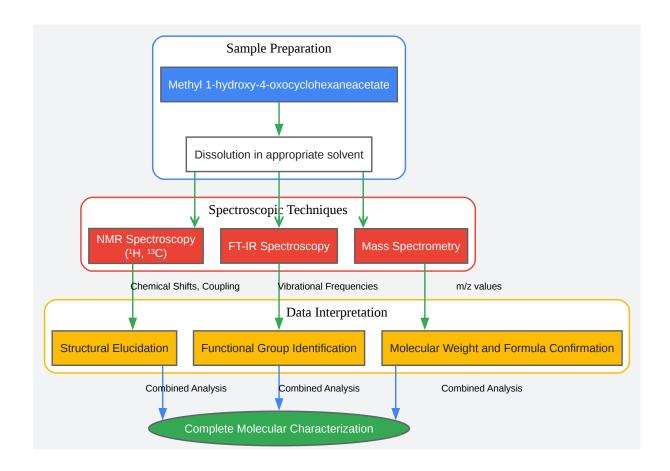
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]
- Introduction into the Mass Spectrometer: Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), leading to the formation of a molecular ion and various fragment ions.[5][6]



- Mass Analysis: The ions are accelerated and separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations



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Caption: Workflow for the spectroscopic analysis of the target compound.

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Caption: Key functional groups and their expected spectroscopic signals.

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